

Dosing Recommendations for (rel)-Mirogabalin in Rodent Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: (rel)-Mirogabalin

Cat. No.: B8126601

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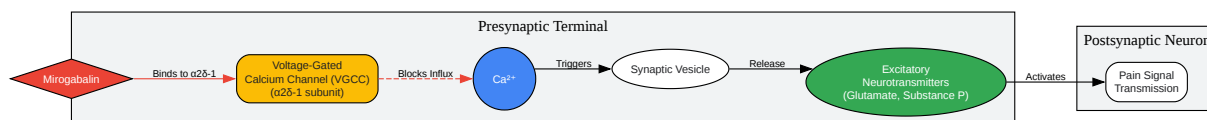
For Researchers, Scientists, and Drug Development Professionals

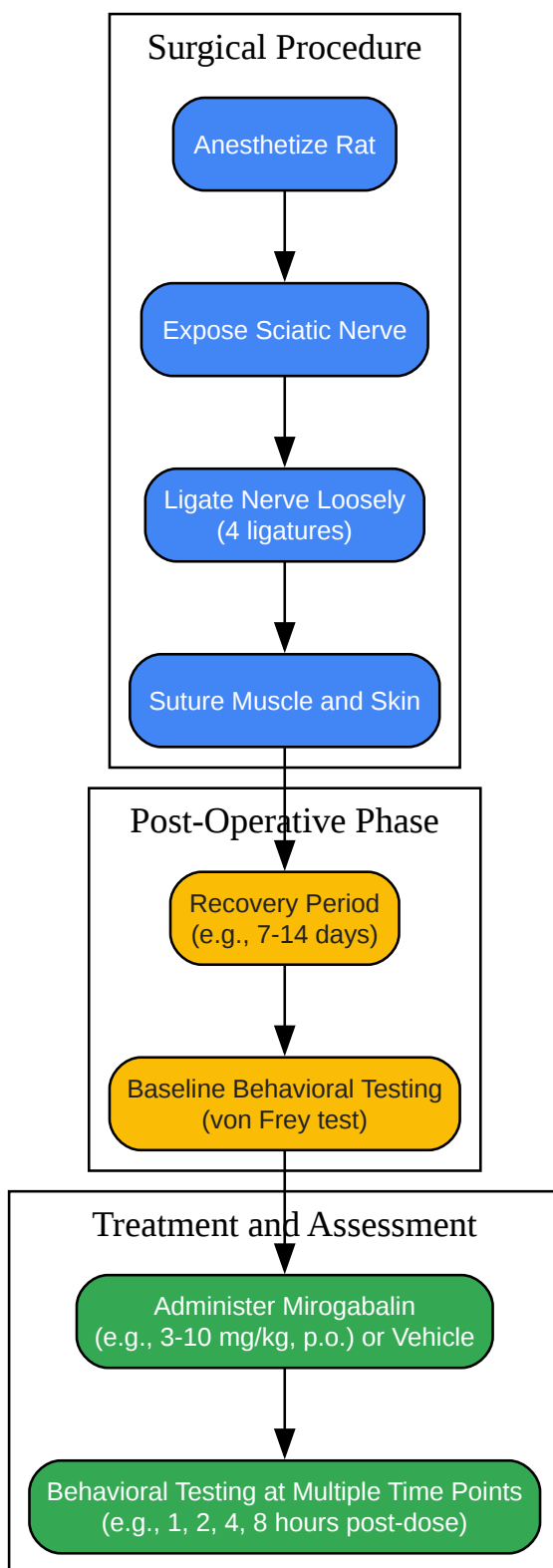
This document provides a comprehensive overview of dosing recommendations and experimental protocols for the use of **(rel)-Mirogabalin** in rodent models of neuropathic and nociceptive pain. The information is intended to guide the design and execution of preclinical studies to evaluate the efficacy and mechanism of action of Mirogabalin.

Mechanism of Action

Mirogabalin is a novel, selective ligand for the $\alpha 2\delta$ subunits of voltage-gated calcium channels (VGCCs).[1] Its primary mechanism of action involves binding to the $\alpha 2\delta$ -1 subunit, which is upregulated in neuropathic pain states in the dorsal root ganglion and spinal cord.[1] This binding reduces calcium influx into presynaptic nerve terminals, thereby inhibiting the excessive release of excitatory neurotransmitters such as glutamate and substance P.[1][2][3] This modulation of neurotransmitter release dampens the hyperexcitability of neurons involved in pain transmission, leading to analgesic effects.[1][3]

Recent studies suggest that Mirogabalin may also exert its effects through indirect mechanisms, including the prevention of spinal microglia/macrophage activation, suppression of astroglia and neutrophil infiltration, and reduction of pronociceptive chemokines (CCL2, CCL5) and the downstream p38MAPK signaling pathway.[4][5]





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